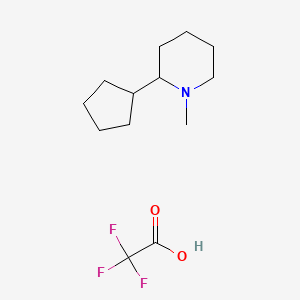
2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of both piperidine and trifluoroacetic acid Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid typically involves the reaction of 2-Cyclopentyl-1-methylpiperidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and quality. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-methylpiperidine: Similar in structure but lacks the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: Similar in structure but lacks the piperidine component.
Uniqueness
2-Cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of piperidine and trifluoroacetic acid moieties
Properties
CAS No. |
61423-23-2 |
|---|---|
Molecular Formula |
C13H22F3NO2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-cyclopentyl-1-methylpiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N.C2HF3O2/c1-12-9-5-4-8-11(12)10-6-2-3-7-10;3-2(4,5)1(6)7/h10-11H,2-9H2,1H3;(H,6,7) |
InChI Key |
IJBINQXLXUEVLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CCCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















